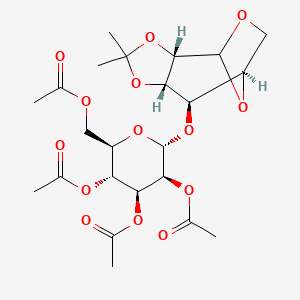
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .
Chemical Reactions Analysis
PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .
科学的研究の応用
Application in Glycobiology
Scientific Field
Glycobiology
Summary of the Application
D,L-erythro-PDMP is used as an inhibitor of Glucosylceramide synthase (GCS), which catalyzes the first committed step in the biosynthesis of glucosylceramide (GlcCer)-related glycosphingolipids (GSLs). The compound helps in investigating the biological function and relevance of GCS .
Methods of Application
The compound is applied to a panel of human cancer cell lines, and the expression of lactosylceramide (LacCer), neolacto (nLc4 and P1 ), ganglio (GM1 and GD3) and globo (Gb3 and SSEA3) series GSLs is investigated using flow cytometry .
Results or Outcomes
The results indicate that the extent to which there is a decrease in the expression of one or more particular GSLs is dependent on the cell line under investigation, the type of GCS inhibitor and exposure duration .
Application in Cancer Research
Scientific Field
Cancer Research
Summary of the Application
D,L-erythro-PDMP is utilized to investigate the effects of blocking ceramide clearance in drug-resistant acute myeloid leukemia (AML) .
Methods of Application
The compound is applied to AML cells, and its effects on ceramide-driven cancer cell death are investigated .
Results or Outcomes
The study suggests that blocking ceramide clearance could potentially enhance the propagation of ceramide-driven cancer cell death, providing a potential therapeutic strategy for drug-resistant AML .
Application in Sphingolipid Research
Scientific Field
Sphingolipid Research
Summary of the Application
D,L-erythro-PDMP is used to investigate the acute effects of PDMP on cellular sphingolipid distribution .
Methods of Application
A functionalized sphingosine analogue (pacSph) is used to investigate the acute effects of PDMP on cellular sphingolipid distribution .
Results or Outcomes
The study found that PDMP, but not other GCS inhibitors, such as ND-DNJ (also called Miglustat), induced sphingolipid accumulation in lysosomes .
Application in Modulation of P-gp Function
Scientific Field
Pharmacology
Summary of the Application
D,L-erythro-PDMP is utilized to investigate its effects on P-glycoprotein (P-gp) function .
Methods of Application
The compound is applied to cells, and its effects on P-gp function are investigated .
Results or Outcomes
The study suggests that D,L-erythro-PDMP, an inactive isomer of D-threo-PDMP, does not inhibit GCS but can limit ceramide glycosylation via modulation of P-gp function .
将来の方向性
PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.
特性
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-erythro-PDMP | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

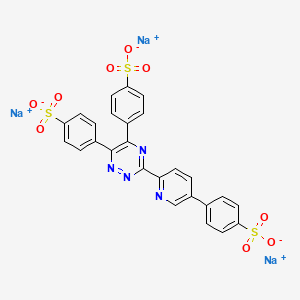
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)


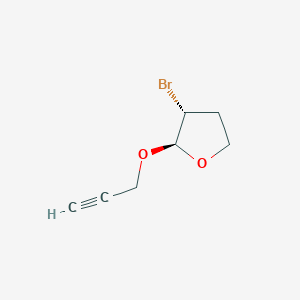



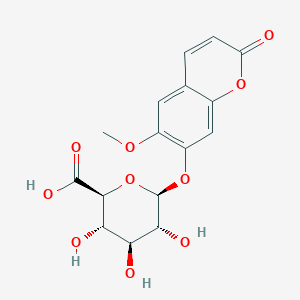
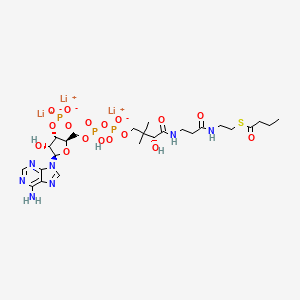
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


